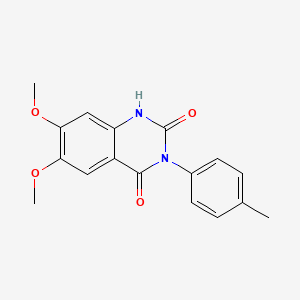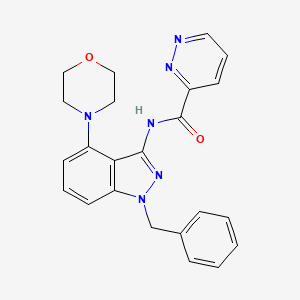![molecular formula C19H23N3O4 B5603769 4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5603769.png)
4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including structures related to 4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone, involves multi-step reactions that often employ cyclocondensation, alkylation, and condensation reactions. For instance, the synthesis of similar compounds has been achieved through reactions involving various ester ethoxycarbonylhydrazones with primary amines, showcasing the complexity and versatility of synthetic routes available for such compounds (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been elucidated using techniques like X-ray diffraction. These analyses reveal intricate details about the spatial arrangement and conformation of the molecule, which are critical for understanding its interaction with biological targets. Single crystal X-ray diffraction studies have been particularly valuable in confirming the structure of such compounds and providing insight into their conformational preferences (Zhang et al., 2007).
Applications De Recherche Scientifique
Synthesis and Biological Applications
Efficient Synthesis of Potent Agonists : A study describes the efficient synthesis of a potent PPARpan agonist, highlighting a seven-step synthesis process that includes regioselective carbon-sulfur bond formation and an efficient method of introducing an isobutyric acid fragment, relevant to exploring complex organic syntheses and potential biological applications (Guo et al., 2006).
Antimicrobial Activities : Research on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives provides insights into the development of compounds with potential therapeutic applications against microbial infections (Bektaş et al., 2010).
Anti-TMV and Antimicrobial Activities : A series of urea and thiourea derivatives of piperazine doped with Febuxostat was synthesized, showing promising antiviral and antimicrobial activities, which underscores the potential for designing compounds to combat various pathogens (Reddy et al., 2013).
Structural and Chemical Property Studies
Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of central nervous system agents reveal how modifications to the molecular structure can influence receptor affinity and antagonist activity, important for developing targeted therapeutics (Mokrosz et al., 1994).
Herbicidal Activity and Molecular Design : The design, synthesis, and evaluation of aryl-formyl piperidinone derivatives for their herbicidal activity demonstrate the application of chemical synthesis in agriculture, offering insights into the development of new herbicides (Fu et al., 2021).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-4-[3-(2-methylpropyl)-1,2-oxazole-5-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13(2)9-14-10-17(26-20-14)19(24)21-7-8-22(18(23)12-21)15-5-4-6-16(11-15)25-3/h4-6,10-11,13H,7-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJZUOZJIABDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5603687.png)
![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5603699.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5603712.png)

![N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603737.png)
![5-[(2-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5603744.png)
![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5603749.png)
![N-[(3R*,4R*)-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-4-yl]nicotinamide](/img/structure/B5603757.png)

![N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603772.png)

![2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5603784.png)
![ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5603799.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5603800.png)